
Indole-2-carboxylic acid
Overview
Description
Indole-2-carboxylic acid (I2CA) is an organoheterocyclic compound with the molecular formula C₉H₇NO₂ (CAS: 1477-50-5). It belongs to the class of indolecarboxylic acids, characterized by a carboxylic acid group (-COOH) attached to the second position of the indole scaffold. Its structure enables diverse reactivity, making it a critical intermediate in organic synthesis, drug discovery, and biochemical studies. I2CA serves as a precursor for esters, amides, anhydrides, and benzimidazoles, with applications in anticancer agents, enzyme inhibitors (e.g., IDO1/TDO dual inhibitors), and PPARγ modulators .
Scientific Research Applications
Indole-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
Indole-2-carboxylic acid exerts its effects through various mechanisms:
HIV-1 Integrase Inhibition: The compound chelates with two magnesium ions within the active site of the integrase enzyme, inhibiting the strand transfer process essential for viral replication.
Biological Activity: The carboxyl group at the 2-position stabilizes the indole ring and facilitates interactions with biological targets, enhancing its biological activity.
Comparison with Similar Compounds
Comparison with Structural Isomers
I2CA is distinguished from other indolecarboxylic acid isomers (e.g., indole-3-, -4-, -5-, and -6-carboxylic acids) by the position of its carboxylic acid group. This structural variation significantly impacts physicochemical properties and biological activity.
Chromatographic Separation
A 2017 study optimized HPLC and LC-MS/MS methods to resolve 10 indole compounds, including I2CA and its isomers (Table 1). Retention times and separation efficiency varied due to differences in polarity and steric effects:
Compound | Retention Time (min) | Separation Efficiency |
---|---|---|
Indole-2-carboxylic acid | 12.3 | Baseline resolution |
Indole-3-carboxylic acid | 14.7 | Partial co-elution |
Indole-4-carboxylic acid | 16.2 | Baseline resolution |
Indole-5-carboxylic acid | 18.9 | Partial co-elution |
Indole-6-carboxylic acid | 20.5 | Baseline resolution |
I2CA eluted earlier than indole-3-carboxylic acid due to reduced steric hindrance at the 2-position, enhancing its interaction with the stationary phase .
Reactivity in Catalytic Reactions
I2CA exhibits unique regioselectivity in metal-catalyzed reactions. For example, in ruthenium-catalyzed additions to 1-hexyne, I2CA formed enol esters (e.g., hex-1-en-2-yl indole-2-carboxylate) with 68% conversion at 60°C, whereas indole-3-carboxylic acid analogs were less reactive under similar conditions .
Ullmann Coupling Reactions
I2CA derivatives (esters, amides, anhydrides) are synthesized via ligand-free copper-catalyzed Ullmann coupling. For example, this compound anhydrides were obtained in 85–92% yields using H₂O as a ring-opening reagent (Table 5 in ). In contrast, indole-3-carboxylic acid derivatives require alternative catalysts (e.g., trifluoroacetic anhydride) for amidation, highlighting positional sensitivity .
Hydrogenation Pathways
Catalytic hydrogenation of 2-nitrophenylpyruvic acid derivatives yields I2CA or its esters.
Antioxidant Effects
In lipid peroxidation assays, I2CA showed 38% inhibition , outperforming indole-3-carboxylic acid (13%) but underperforming tryptamine (59%). This suggests that the 2-position carboxylic group modulates radical scavenging efficiency .
Mitochondrial Inhibition
5-Methoxy-I2CA inhibited pyruvate oxidation in rat liver mitochondria by targeting lipoyl dehydrogenase, whereas indole-3-carboxylic acid lacked this activity. The 2-position’s electronic environment likely facilitates enzyme binding .
Key Research Findings
- Catalytic Versatility: I2CA’s 2-position enables efficient synthesis of enol esters (Ru/Au catalysis) and anhydrides (Cu catalysis) .
- Structural Advantage : Compared to indole-3-carboxylic acid, I2CA exhibits superior separation in chromatographic methods and enhanced reactivity in coupling reactions .
- Therapeutic Potential: I2CA derivatives are promising candidates for diabetes (PPARγ modulation) and cancer (IDO1/TDO inhibition), with in vivo efficacy demonstrated in db/db mouse models .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for producing indole-2-carboxylic acid, and how do researchers optimize yield and purity?
this compound is synthesized via pathways such as intramolecular cyclization or catalytic hydrogenation. For example, Raney nickel-catalyzed hydrogenation of pre-functionalized intermediates (e.g., nitro derivatives) offers high efficiency but requires careful optimization of reaction conditions (e.g., temperature, solvent, catalyst loading) to mitigate side reactions . Multi-step routes often face challenges in intermediate purification; researchers employ techniques like column chromatography or recrystallization to improve purity .
Q. How do researchers characterize the structural integrity of this compound derivatives?
Common methods include nuclear magnetic resonance (NMR) for verifying substituent positions, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Melting point analysis (205–209°C for the parent compound) is also critical for validating crystallinity .
Q. What analytical challenges arise during solubility testing of this compound in biological assays?
Poor aqueous solubility often limits bioavailability. Researchers address this by derivatization (e.g., esterification) or using co-solvents like dimethyl sulfoxide (DMSO). Solubility is quantified via UV-Vis spectroscopy or HPLC under physiologically relevant conditions .
Q. How are computational methods applied to predict the reactivity of this compound in organic synthesis?
Density functional theory (DFT) calculations model electron distribution at the indole ring’s C2 position, predicting sites for electrophilic substitution. These insights guide experimental design for regioselective reactions .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Material safety data sheets (MSDS) recommend using personal protective equipment (PPE), fume hoods, and inert atmospheres during synthesis. Toxicity is assessed via in vitro assays (e.g., cytotoxicity screens) before in vivo studies .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported synthetic yields for this compound derivatives?
Discrepancies often stem from variations in starting material purity or catalytic systems. Systematic replication studies with controlled parameters (e.g., catalyst type, solvent polarity) are conducted, followed by statistical analysis (e.g., ANOVA) to identify critical variables .
Q. What strategies are employed to enhance the selectivity of this compound derivatives as dual IDO1/TDO inhibitors for cancer immunotherapy?
Structure-activity relationship (SAR) studies focus on modifying substituents at the indole C3 and C5 positions. For example, introducing electron-withdrawing groups (e.g., -NO₂) improves binding affinity to both IDO1 and TDO enzymes. In vitro screening using kynurenine assay models validates selectivity .
Q. How do researchers evaluate the metabolic stability of this compound-based drug candidates?
Microsomal stability assays (e.g., liver microsomes) quantify metabolic degradation rates. High-resolution mass spectrometry (HR-MS) identifies metabolites, while molecular docking predicts interactions with cytochrome P450 enzymes .
Q. What experimental models are used to study the neuroprotective mechanisms of this compound in traumatic brain injury (TBI)?
Rodent TBI models assess cognitive recovery post-administration. Behavioral tests (e.g., Morris water maze) are paired with neurochemical analyses (e.g., glutamate level measurement) to correlate efficacy with mechanistic pathways .
Q. How are machine learning algorithms integrated into the design of this compound derivatives with improved pharmacokinetic profiles?
Quantitative structure-property relationship (QSPR) models train on datasets of solubility, logP, and bioavailability. These algorithms predict optimal substituents, reducing trial-and-error synthesis. Validation via in vitro ADME (absorption, distribution, metabolism, excretion) testing ensures reliability .
Properties
IUPAC Name |
1H-indole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUARRIEZVDMPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Record name | indole-2-carboxylic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163782 | |
Record name | Indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20163782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Indolecarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002285 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1477-50-5 | |
Record name | Indole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1477-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indole-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole-2-carboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16598 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20163782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.574 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Indolecarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002285 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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